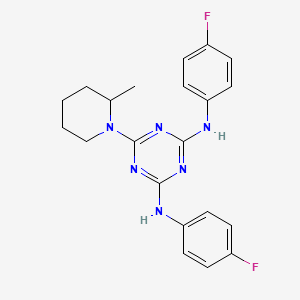
(5Z)-2-(4-methylpiperazin-1-yl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-2-(4-methylpiperazin-1-yl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(4-methylpiperazin-1-yl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with 2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential for industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z)-2-(4-methylpiperazin-1-yl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5Z)-2-(4-methylpiperazin-1-yl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one is studied for its potential as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural features.
Medicine
In medicinal chemistry, thiazole derivatives, including this compound, are explored for their potential therapeutic applications, such as anticancer, antimicrobial, and anti-inflammatory agents.
Industry
In the industrial sector, this compound may be used as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of (5Z)-2-(4-methylpiperazin-1-yl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved would depend on the specific target and the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5Z)-2-(4-methylpiperazin-1-yl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one
- This compound analogs
Propriétés
Formule moléculaire |
C18H23N3O4S |
|---|---|
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
(5Z)-2-(4-methylpiperazin-1-yl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C18H23N3O4S/c1-20-5-7-21(8-6-20)18-19-17(22)15(26-18)11-12-9-13(23-2)16(25-4)14(10-12)24-3/h9-11H,5-8H2,1-4H3/b15-11- |
Clé InChI |
IPVPSADWTZTGLP-PTNGSMBKSA-N |
SMILES isomérique |
CN1CCN(CC1)C2=NC(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/S2 |
SMILES canonique |
CN1CCN(CC1)C2=NC(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![benzyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11600129.png)
![N-ethyl-6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11600131.png)
![5-[(4-Ethylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11600133.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(diphenylmethyl)piperazin-1-yl]ethanone](/img/structure/B11600134.png)
![2-[3-(2-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11600140.png)

![1-C-(6-oxo-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol](/img/structure/B11600151.png)
![4-[(benzylsulfanyl)methyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11600167.png)
![2-methylpropyl 8-methyl-6-(3-nitrophenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11600175.png)
![2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]ethyl 2-methylpropanoate](/img/structure/B11600190.png)
![(5Z)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11600197.png)
![3-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}methyl)-9-ethyl-9H-carbazole](/img/structure/B11600203.png)
![(5Z)-5-(3,4-dimethoxybenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11600206.png)
